3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

Description

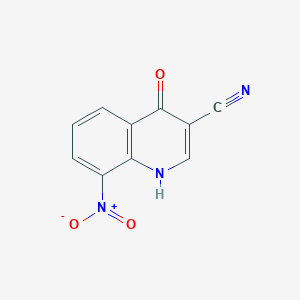

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- is a nitro-substituted derivative of the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold. This compound features a nitro (-NO₂) group at the 8-position of the quinoline ring, a ketone group at the 4-position, and a cyano (-CN) substituent at the 3-position.

Properties

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-7(10(6)14)2-1-3-8(9)13(15)16/h1-3,5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHAVDDQQDHDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

General Synthetic Strategy

The synthesis of substituted quinolinecarbonitriles such as the 8-nitro derivative typically follows a multi-step process involving:

- Formation of the quinoline core with a nitrile group at the 3-position.

- Introduction of the 8-nitro substituent.

- Functional group transformations to install the 4-oxo and 1,4-dihydro moieties.

The process often starts with substituted anilines or aminobenzoic acid derivatives, which are condensed with cyanoacetate derivatives or cyano-containing reagents to build the quinoline skeleton.

Key Reaction Steps

Formation of 3-Quinolinecarbonitrile Core

One common approach involves the condensation of substituted anilines (e.g., 3-fluoro-4-methoxyaniline) with ethyl (ethoxymethylene)cyanoacetate under heating in solvents like toluene. This step forms an intermediate enamine or imine that cyclizes to the quinolinecarbonitrile core upon further heating and work-up.

- Example: A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) heated at 100-110 °C for 4.5 hours yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate as a white solid (mp > 300 °C) after isolation and purification.

Halogenation at the 4-Position

The 4-oxo group is often converted to a 4-halo substituent (chlorine or bromine) using halogenating reagents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3). This halogenation facilitates subsequent nucleophilic substitution reactions.

- Reaction conditions: Heating the quinolinecarbonitrile intermediate with POCl3 at 105 °C for 45 minutes converts the 4-oxo group to 4-chloro, yielding 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile (mp 177-179 °C).

Nucleophilic Aromatic Substitution at the 7-Position

The 7-position (or 8-position, depending on numbering) fluorine or halogen substituent can be displaced by nucleophiles such as amines, alkoxides, or thiolates to introduce various substituents.

For example, reaction of 7-fluoro-3-quinolinecarbonitrile with substituted anilines in solvents like 2-ethoxyethanol, in the presence of catalytic pyridine hydrochloride, affords 7-substituted-3-quinolinecarbonitriles.

Alkoxide or thioalkoxide anions generated by treating alcohols or thiols with bases like sodium hydride or potassium hydride can displace halogens to yield 7-substituted derivatives.

Introduction of the Nitro Group at the 8-Position

The nitro group at the 8-position is typically introduced either by nitration of a suitable quinoline intermediate or by starting with an appropriately substituted aminobenzoic acid precursor bearing the nitro substituent.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation and cyclization | Substituted aniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110 °C, 4.5 h | Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate | High purity solid, mp > 300 °C |

| 2 | Halogenation | POCl3, 105 °C, 45 min | 4-Chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile | Facilitates nucleophilic substitution |

| 3 | Nucleophilic aromatic substitution | Amine (e.g., substituted aniline), 2-ethoxyethanol, pyridine hydrochloride, 115 °C, 45 min | 7-Substituted-3-quinolinecarbonitrile derivatives | Can introduce various amine substituents |

| 4 | Nucleophilic substitution | Alkoxide or thioalkoxide anion (generated with NaH, KH), DMF/DMSO solvent | 7-Alkoxy or 7-thioquinolinecarbonitrile derivatives | Base choice affects yield and reaction rate |

| 5 | Nitration (if applicable) | Nitrating agents or use of nitro-substituted precursors | 8-Nitro substituted quinolinecarbonitrile | Nitro group introduction either pre- or post-quinoline formation |

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Condensation of substituted aniline with cyanoacetate | Toluene, 100-110 °C, 4-5 h | Formation of quinolinecarbonitrile core |

| Halogenation at 4-position | POCl3 or POBr3, reflux or 105 °C, 30-60 min | Conversion of 4-oxo to 4-halo intermediate |

| Nucleophilic substitution at 7-position | Amine or alkoxide nucleophiles, 2-ethoxyethanol or DMF, pyridine hydrochloride catalyst | Introduction of various substituents (amino, alkoxy, thio) |

| Nitration or use of nitro-substituted precursors | Standard nitration or starting material selection | Installation of 8-nitro group |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 3-quinolinecarbonitrile, 1,4-dihydro-8-amino-4-oxo-.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile core is a versatile pharmacophore. Key analogs and their substituent effects include:

Key Observations:

- Positional Effects : Nitro groups at the 6- or 8-position influence electronic distribution differently. The 8-nitro derivative may exhibit distinct regioselectivity in reactions compared to the 6-nitro analog due to steric and electronic factors .

- Functional Group Impact : The 8-trifluoromethyl analog (CAS 71083-67-5) demonstrates how bulky substituents alter steric hindrance and solubility, whereas the 7-fluoro analog (CAS N/A) highlights halogen-mediated bioactivity enhancements .

Physicochemical Properties

- Density and Boiling Point: The 6-nitro derivative (1.534 g/cm³, 394.7°C) has higher density and boiling point than non-nitro analogs, likely due to increased molecular polarity .

- Molecular Weight : The 8-trifluoromethyl variant (238.165 g/mol) is heavier than the 8-nitro compound (estimated ~229 g/mol), reflecting the CF₃ group’s mass contribution .

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- (CAS No. 623163-10-0) is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoline structure with a nitro group and a carbonitrile moiety, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H5N3O3 |

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- |

| SMILES | C1=CC2=C(C(=C1)N+[O-])NC=C(C2=O)C#N |

Antimicrobial Properties

Research indicates that quinoline derivatives, including 3-quinolinecarbonitrile, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted quinolines against mycobacterial species, showing that certain derivatives had higher activity than standard treatments like isoniazid . The compound's structure allows it to inhibit essential bacterial pathways, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to 3-quinolinecarbonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance its ability to induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for cancer cell survival.

The biological activity of 3-quinolinecarbonitrile is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in pathogens and cancer cells.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimycobacterial Activity

In a study focusing on the synthesis and biological evaluation of substituted quinolines, researchers found that certain compounds exhibited potent antimycobacterial activity. Specifically, derivatives with nitro substitutions showed enhanced efficacy against Mycobacterium tuberculosis compared to traditional antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of various quinoline derivatives, including those structurally similar to 3-quinolinecarbonitrile. The results indicated that these compounds could significantly reduce cell viability in several cancer types through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- that influence its reactivity and stability?

- The compound’s core structure includes a quinoline scaffold with a nitro group at the 8-position, a ketone at the 4-position, and a nitrile substituent at the 3-position. The nitro group enhances electrophilicity, while the 4-oxo group contributes to hydrogen-bonding interactions, affecting crystallization and solubility. Intermolecular interactions (e.g., C–H⋯O bonds) in the crystal lattice can stabilize the solid-state structure .

- Methodological Insight : Use X-ray crystallography to resolve intermolecular interactions and density functional theory (DFT) calculations to model electronic effects of substituents .

Q. How is this compound typically synthesized, and what are the critical steps in its preparation?

- Synthesis often involves cyclocondensation of substituted anilines with β-ketoesters, followed by regioselective nitration at the 8-position. A key challenge is controlling nitration regioselectivity to avoid byproducts like 6-nitro isomers. Ethyl carboxylate intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate analogs) are common precursors .

- Methodological Insight : Optimize reaction conditions (e.g., temperature, nitrating agents) and monitor regioselectivity via HPLC or LC-MS. Use protecting groups for sensitive functional groups .

Q. What analytical techniques are essential for characterizing this compound?

- Primary methods :

- NMR spectroscopy : Assign signals for the nitrile (δ ~110–120 ppm in ), nitro group (deshielded aromatic protons), and dihydroquinoline protons.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing influenced by hydrogen bonds (e.g., C–H⋯O) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed in the synthesis of 8-nitro derivatives?

- Nitration regioselectivity is influenced by electronic effects (e.g., electron-withdrawing substituents directing nitro groups to specific positions) and steric hindrance. For example, fluorine or chlorine at the 6- or 7-position can direct nitration to the 8-position .

- Methodological Insight :

- Use computational chemistry (e.g., Fukui function analysis) to predict reactive sites.

- Employ directed ortho-metalation (DoM) strategies or templated nitration to enhance selectivity .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?

- Substituents at the 1-, 7-, and 8-positions significantly impact antibacterial or antitumor activity. For instance:

- Cyclopropyl at the 1-position enhances membrane permeability in fluoroquinolone analogs.

- Nitro groups at the 8-position may confer redox-mediated cytotoxicity in oncology applications .

- Methodological Insight :

- Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for antibacterials, IC for cytotoxicity).

- Use molecular docking to predict binding interactions with target enzymes (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Discrepancies in NMR or crystallographic data may arise from dynamic processes (e.g., tautomerism) or polymorphism. For example, the 4-oxo group may exhibit keto-enol tautomerism, altering spectral assignments .

- Methodological Insight :

- Variable-temperature NMR to detect tautomeric equilibria.

- Compare experimental data with DFT-simulated spectra for validation .

Q. How can crystal engineering improve the solubility and bioavailability of this compound?

- The compound’s poor aqueous solubility (common in dihydroquinolines) can be mitigated via co-crystallization with hydrophilic coformers (e.g., carboxylic acids) or salt formation. Hydrogen-bonding motifs (e.g., C–H⋯O) in the crystal lattice can be engineered to enhance dissolution rates .

- Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.